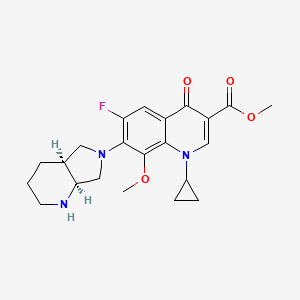

Moxifloxacin Methyl Ester

描述

Moxifloxacin Methyl Ester is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is characterized by its molecular formula C22H26FN3O4 and a molecular weight of 415.46 . This compound is primarily studied for its potential pharmacological properties and its role as an impurity in the synthesis of Moxifloxacin .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Moxifloxacin Methyl Ester typically involves the esterification of Moxifloxacin. This process can be achieved by reacting Moxifloxacin with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methanol and catalysts, with stringent control over reaction conditions to ensure high yield and purity .

化学反应分析

**Types of Reactions

生物活性

Moxifloxacin Methyl Ester (MME) is a derivative of moxifloxacin, a fluoroquinolone antibiotic. This compound has garnered attention for its significant biological activity, particularly its antibacterial and potential anticancer properties. This article reviews the current understanding of MME's biological activity, including its mechanisms of action, efficacy against various pathogens, and implications for clinical applications.

Moxifloxacin and its derivatives, including MME, primarily exert their antibacterial effects through the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria. The inhibition leads to the stabilization of topoisomerase-DNA complexes, resulting in DNA damage and subsequent bacterial cell death .

Key Mechanisms:

- Inhibition of DNA Gyrase: MME binds to the enzyme, preventing it from relieving torsional strain during DNA replication.

- Topoisomerase IV Inhibition: Similar to gyrase, this enzyme is involved in separating replicated DNA strands. Inhibition disrupts normal cellular processes.

- Potential Anticancer Activity: Some studies suggest that modifications to the moxifloxacin structure may enhance cytotoxicity against cancer cell lines by inducing apoptosis .

Antibacterial Activity

MME exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is comparable to that of moxifloxacin, with some studies indicating enhanced activity due to structural modifications.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MME against various multidrug-resistant (MDR) strains. The results indicated that MME maintained a rapid bactericidal action similar to moxifloxacin within clinically relevant timeframes (2 hours for E. coli and 4 hours for S. aureus) . Additionally, MME demonstrated low cytotoxicity in vitro, suggesting a favorable safety profile.

Pharmacokinetics and Breakpoints

Pharmacometric modeling has been employed to define susceptibility breakpoints for MME. For instance, a breakpoint for stasis was established at 0.25 mg/L for both E. coli and Staphylococcus aureus, indicating effective concentrations needed to inhibit bacterial growth . This modeling aids in optimizing dosing regimens and understanding resistance development.

Cytotoxicity Against Cancer Cells

Research has shown that MME exhibits significant cytotoxic effects on various cancer cell lines, including breast (MCF-7) and glioblastoma (U-87) cells. The compound was found to induce apoptosis effectively, suggesting potential applications in cancer therapy .

属性

IUPAC Name |

methyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-29-21-18-14(20(27)15(22(28)30-2)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,3-7,9,11H2,1-2H3/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKHHABNOWGLMO-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733210 | |

| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721970-35-0 | |

| Record name | Moxifloxacin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXIFLOXACIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222ZHG2RNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。